Product packaging for [1,3]Dioxolo[4,5-f][2,1]benzoxazole(Cat. No.:CAS No. 267-54-9)

[1,3]Dioxolo[4,5-f][2,1]benzoxazole

Cat. No.: B12909133
CAS No.: 267-54-9
M. Wt: 163.13 g/mol
InChI Key: ICNZKFQVWBRVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,3]Dioxolo[4,5-f][2,1]benzoxazole (CAS Number 267-54-9) is a fused tricyclic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular formula is C 8 H 5 NO 3 , with a molecular weight of 163.13 g/mol and a topological polar surface area of 44.5 Ų, which influences its bioavailability and drug-likeness . This compound is a key derivative of the benzoxazole class, a scaffold renowned for its wide spectrum of biological activities . Specifically, research indicates that this structural framework has been investigated for developing potential therapeutic agents with diuretic and uricosuric properties , which are relevant for conditions like hypertension and hyperuricemia . The benzoxazole core is known to readily form complexes with various metal ions, facilitating its application in catalytic processes and materials science . As a specialized chemical building block, it provides researchers a valuable intermediate for synthesizing more complex molecules and exploring novel pharmacophores. The compound is typically characterized by its precise molecular weight (163.02700) and a computed XLogP of 1.5, indicating favorable physicochemical properties for drug discovery endeavors . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B12909133 [1,3]Dioxolo[4,5-f][2,1]benzoxazole CAS No. 267-54-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267-54-9

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f][2,1]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-5-3-12-9-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2

InChI Key

ICNZKFQVWBRVED-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=CON=C3C=C2O1

Origin of Product

United States

Reaction Mechanisms and Pathways Governing the Formation and Transformations Of 1 2 Dioxolo 4,5 F 1 3 Benzoxazole

Mechanistic Insights into Benzoxazole (B165842) Ring Formation

The construction of the benzoxazole core within the scielo.brDioxolo[4,5-f] scielo.brbenzoxazole framework is a critical step in its synthesis. This process is generally understood to proceed through a series of well-established reaction types, adapted to the specific precursor molecules.

Nucleophilic Attack and Dehydration Reaction Pathways

The formation of the benzoxazole ring typically initiates with the condensation of a 2-aminophenol (B121084) derivative with a suitable electrophile, such as an aldehyde or carboxylic acid derivative. In the context of scielo.brDioxolo[4,5-f] scielo.brbenzoxazole, the starting material would be 6-amino-1,3-benzodioxole-5-ol or a related precursor.

The reaction mechanism commences with the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of the aldehyde or its equivalent. This is often facilitated by an acid catalyst, which activates the carbonyl group, making it more susceptible to attack. The subsequent step involves an intramolecular cyclization where the hydroxyl group attacks the imine carbon, followed by a dehydration step to yield the aromatic benzoxazole ring. Microwave irradiation has been shown to enhance the yields and reaction rates of such cyclizations.

A proposed pathway for the formation of a substituted benzoxazole is illustrated below:

Activation of the aldehyde's carbonyl group by a catalyst.

Nucleophilic attack by the nitrogen atom of the amino group to form an intermediate.

Proton migration to form subsequent intermediates.

Intramolecular cyclization and dehydration to yield the final benzoxazole product.

Rearrangement Reactions Leading to Fused Benzoxazole Derivatives

Rearrangement reactions can also play a crucial role in the synthesis of fused benzoxazole systems. While direct studies on scielo.brDioxolo[4,5-f] scielo.brbenzoxazole are scarce, related benzoxazole syntheses have been shown to proceed through rearrangement pathways. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles. This reaction involves the formation of a spiro intermediate followed by rearomatization.

Another relevant rearrangement is the Beckmann rearrangement of o-hydroxyaryl ketoximes, which can lead to the formation of 2-substituted benzoxazoles through a sequential rearrangement and intramolecular oxa-cyclization.

Unimolecular Decay Pathways and Reactivity of the Dioxole Moiety

Role of Carbonyl Ylide Intermediates

Influence of Catalysts on Reaction Selectivity and Rate

The choice of catalyst is paramount in directing the synthesis of benzoxazoles towards the desired product with high selectivity and at a reasonable rate. A variety of catalysts have been employed in benzoxazole synthesis, each with its own mechanistic implications.

Catalyst TypeExample(s)Role in Mechanism
Brønsted Acids p-Toluenesulfonic acidActivates carbonyl groups for nucleophilic attack.
Lewis Acids Samarium triflate, ZrCl₄Coordinates with carbonyl oxygen, enhancing electrophilicity.
Transition Metals Copper(I) iodide (CuI), Palladium(II) acetate (B1210297) (Pd(OAc)₂)Catalyzes cross-coupling and cyclization reactions.
Nanoparticles Copper(II) oxide nanoparticlesActs as a heterogeneous catalyst, facilitating cyclization.
Ionic Liquids [CholineCl][oxalic acid]Can act as both a solvent and a catalyst, promoting the reaction under microwave conditions.

The use of a deep eutectic solvent like [CholineCl][oxalic acid] under microwave irradiation has been reported as an environmentally benign method for benzoxazole synthesis. The catalyst activates the aldehyde, facilitating the nucleophilic attack by the aminophenol.

Theoretical Verification of Proposed Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms that may be difficult to observe experimentally. Density Functional Theory (DFT) calculations are frequently used to model the structures of reactants, intermediates, transition states, and products, as well as to calculate their relative energies.

For the broader class of benzoxazoles, theoretical studies have been conducted to understand their electronic properties and chemical reactivity. These studies can provide insights into the stability of different isomers and the activation barriers for various reaction pathways. For instance, theoretical calculations on 1,3-benzoxazol-2(3H)-ylidenes have shown that the stability of certain stereoisomers can be attributed to factors like intramolecular hydrogen bonding. While specific theoretical studies on scielo.brDioxolo[4,5-f] scielo.brbenzoxazole are not widely reported, the principles from these related studies can be extrapolated to understand its behavior.

Advanced Spectroscopic Characterization Techniques For 1 2 Dioxolo 4,5 F 1 3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons in the researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole (B165842) molecule.

Expected Signals: The spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazole ring system and the methylene (B1212753) protons of the dioxolo group.

Chemical Shifts (δ): The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing nature of the fused oxazole (B20620) ring. The two protons of the methylenedioxy group (-O-CH₂-O-) would appear as a characteristic singlet in the range of δ 5.9-6.1 ppm.

Spin-Spin Coupling: Coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons would establish their relative positions on the benzene (B151609) ring. For instance, ortho-coupled protons would exhibit larger coupling constants (J ≈ 7-9 Hz) compared to meta or para couplings.

Table 1: Predicted ¹H NMR Data for researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic CH 7.0 - 8.5 d, s 7 - 9 (ortho)
Aromatic CH 7.0 - 8.5 d, s Not Applicable

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole would produce a distinct signal.

Expected Signals: Signals would be expected for the aromatic carbons, the carbons of the oxazole ring, and the methylene carbon of the dioxolo group.

Chemical Shifts (δ): Aromatic and heterocyclic carbons would resonate in the δ 100-160 ppm region. The carbon of the dioxolo group (-O-CH₂-O-) would have a characteristic chemical shift around δ 101-103 ppm. The quaternary carbons at the ring junctions and within the heterocyclic system would also be identifiable.

Table 2: Predicted ¹³C NMR Data for researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole

Carbon Assignment Predicted Chemical Shift (ppm)
Oxazole C 140 - 160
Aromatic C-H 100 - 130
Aromatic C (quaternary) 130 - 150

2D NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the molecule's three-dimensional structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the aromatic rings and the dioxolo group to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons that are close to each other, irrespective of whether they are bonded. This would be instrumental in confirming the connectivity of the fused ring system and the spatial proximity of different protons. For derivatives, NOESY can help determine the relative stereochemistry of substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole would display characteristic absorption bands. Key expected vibrations include C-H stretching for the aromatic and dioxolo groups, C=N and C=C stretching vibrations from the benzoxazole core, and strong C-O stretching bands associated with the ether linkages in both the dioxolo and oxazole rings. The symmetric and asymmetric stretching of the C-O-C bond in the dioxolane ring is a notable feature. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique would be particularly useful for identifying skeletal vibrations of the fused heterocyclic system.

Table 3: Predicted Vibrational Spectroscopy Data for researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Dioxolo C-H Stretch 2850 - 2950 2850 - 2950
C=N Stretch 1630 - 1660 1630 - 1660
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-O-C Asymmetric Stretch (Dioxolo) 1220 - 1260 Weak

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

These techniques provide insights into the electronic structure and photophysical properties of the molecule by examining the transitions of electrons between different energy levels.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the conjugated π-system of the benzoxazole core. One would expect to see strong absorption bands in the ultraviolet region, likely between 250 and 350 nm, corresponding to π→π* transitions within the aromatic and heterocyclic system.

Fluorescence Spectroscopy: Many benzoxazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between absorption and emission maxima), and quantum yield would be key parameters to characterize its photophysical behavior. These properties are often sensitive to the solvent environment and substitution on the ring system.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Molecular Ion Peak (M⁺•): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₈H₅NO₃).

Fragmentation Analysis: Under electron impact (EI) or other ionization methods, the molecule would fragment in a predictable manner. Expected fragmentation pathways for researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole could include the loss of small, stable molecules such as CO, HCN, or formaldehyde (B43269) (CH₂O) from the dioxolo ring. The fragmentation pattern provides a unique fingerprint that helps to confirm the structure of the fused ring system. Analysis of these fragments is crucial for distinguishing it from other isomers.

Table 4: List of Compounds Mentioned

Compound Name
researchgate.netnih.govDioxolo[4,5-f] researchgate.netmdpi.combenzoxazole
researchgate.netnih.govDioxolo[4,5-f] researchgate.netnih.govbenzodioxole
2-mercaptobenzoxazole
5-nitro-2-(4-nitrobenzyl) benzoxazole

Chemical Reactivity, Structure Reactivity Relationships, and Synthetic Utility Of 1 2 Dioxolo 4,5 F 1 3 Benzoxazole

Electrophilic and Nucleophilic Substitution Patterns on the Fused Aromatic System

A thorough search of scientific databases reveals no specific studies on the electrophilic or nucleophilic substitution patterns ofDioxolo[4,5-f]benzoxazole. Generally, the reactivity of benzoxazole (B165842) cores is influenced by the electron-donating or withdrawing nature of the fused rings and substituents. The dioxolo group is typically electron-donating, which would be expected to activate the benzene (B151609) portion of the molecule towards electrophilic attack. Conversely, the oxazole (B20620) ring is electron-deficient, making the C2 position susceptible to nucleophilic attack. However, without experimental data for this specific compound, any discussion on regioselectivity and reaction conditions would be purely speculative.

Influence of Electronic and Steric Effects of Substituents on Chemical Behavior

The influence of electronic and steric effects of substituents on the chemical behavior ofDioxolo[4,5-f]benzoxazole remains uninvestigated. For the broader benzoxazole class, it is established that electron-withdrawing groups on the benzene ring can facilitate nucleophilic substitution, while electron-donating groups enhance electrophilic substitution. The steric hindrance from substituents can also dictate the accessibility of reactive sites. The specific interplay of the fused dioxolo ring with any potential substituents on the benzoxazole core has not been documented.

Dioxolo[4,5-f]benzoxazole as a Precursor or Building Block in Complex Organic Synthesis

There is no available literature demonstrating the use ofDioxolo[4,5-f]benzoxazole as a precursor or building block in complex organic synthesis. While benzoxazoles, in general, are valuable scaffolds in medicinal chemistry and materials science, this particular derivative does not appear to have been utilized as a starting material for the synthesis of more complex molecules. Synthetic strategies for benzoxazole derivatives commonly involve the condensation of 2-aminophenols with various electrophiles, rather than the functionalization of a pre-formed benzoxazole ring.

Strategies for Diversification and Library Synthesis

Given the lack of reported reactivity forDioxolo[4,5-f]benzoxazole, no specific strategies for its diversification or for the creation of compound libraries based on its scaffold have been developed. Library synthesis of benzoxazoles typically involves varying the substituents on the 2-aminophenol (B121084) precursor or the coupling partner.

Applications in Materials Science and Advanced Technologies Non Biological Focus

Fluorescent Dyes and Optical Materials

The benzoxazole (B165842) scaffold is a key component in the design of fluorescent dyes due to its rigid, conjugated structure, which often leads to desirable photophysical properties such as high fluorescence quantum yields.

Design Principles for Tunable Photophysical Properties

The ability to tune the photophysical properties of fluorescent dyes is critical for their application in various technologies. For benzoxazole-based dyes, including those derived from the nih.govresearchgate.netDioxolo[4,5-f] nih.govnih.govbenzoxazole framework, several design principles are employed to control their absorption and emission characteristics.

The core strategy involves the modification of the chemical structure to alter the electron density and conformation of the molecule. This is often achieved by introducing electron-donating or electron-withdrawing groups at different positions on the benzoxazole ring system. For instance, the functionalization of the benzoxazole nucleus with substituents can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.

The photophysical properties of benzoxazole derivatives can be sensitive to the surrounding environment, a characteristic known as solvatochromism. This sensitivity allows for further tuning of their optical response based on the polarity of the solvent or the polymer matrix in which they are embedded. For example, some benzoxazole derivatives exhibit a bathochromic (red) shift in their emission spectra in more polar solvents.

Furthermore, the introduction of bulky groups can influence the planarity of the molecule, affecting its aggregation behavior and, consequently, its fluorescence properties in the solid state or in concentrated solutions. The strategic placement of substituents can prevent fluorescence quenching caused by intermolecular interactions.

A study on benzoxazole derivatives demonstrated that their photophysical properties, including dual fluorescence emission and large Stokes shifts, are sensitive to environmental factors. periodikos.com.br The introduction of different substituents and the functionalization of the benzoxazole core can be used to modulate these properties. periodikos.com.br

The following table provides examples of how structural modifications in benzoxazole-related compounds can influence their photophysical properties.

Compound/Derivative ClassModificationEffect on Photophysical Properties
Stilbene-based benzoxazolesIntroduction of -NO2 and -NH2 groupsEmission maxima observed in the range of 435 nm to 471 nm. researchgate.net
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)Thiophene linkageHigh fluorescence quantum yields (≥ 0.60) regardless of solvent polarity. researchgate.net
Pyrano[3,2-f] and [2,3-g]indolesAnnulation of a benzene (B151609) ringModerate to high quantum yields (30–89%) and large Stokes shifts (9000–15000 cm⁻¹). mdpi.com

Development of Fluorescence Probes: Principles of Design and Optical Responses

Fluorescence probes are molecules designed to detect specific analytes, such as metal ions or changes in pH, through a change in their fluorescence. The design of such probes based on the nih.govresearchgate.netDioxolo[4,5-f] nih.govnih.govbenzoxazole scaffold would follow established principles for benzoxazole-based sensors.

A common design strategy involves coupling the fluorophore (the benzoxazole unit) to a receptor moiety that selectively binds to the target analyte. This binding event then triggers a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength.

For example, a benzoxazole derivative can be functionalized with a polyamine chain that can act as a receptor for metal ions. mdpi.com Upon binding of a metal ion like Zn²⁺ or Cd²⁺, the probe can exhibit a significant enhancement in fluorescence, a phenomenon known as the CHEF (chelation-enhanced fluorescence) effect. mdpi.com This is often due to the suppression of photoinduced electron transfer (PET), a process that normally quenches the fluorescence of the free probe. mdpi.com

The sensitivity and selectivity of these probes can be fine-tuned by modifying the structure of both the fluorophore and the receptor. For instance, the acidity of a fluorophenol moiety in a benzoxazole derivative can be adjusted to create probes that are highly sensitive to pH changes in a specific range. nih.gov

The table below summarizes the design and response of some benzoxazole-based fluorescent probes.

Probe TypeTarget AnalyteDesign PrincipleOptical Response
Benzoxazole with polyamine chainZn²⁺, Cd²⁺PET-mediated chemosensor with a tetra-amine binding unit. mdpi.comFluorescence enhancement upon metal ion coordination (CHEF effect). mdpi.com
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg²⁺, pHHigh acidity of the fluorophenol moiety. nih.govLarge fluorescence enhancement under basic conditions and selective response to Mg²⁺. nih.gov
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazoleZn²⁺, pHHigh acidity of the fluorophenol moiety. nih.govSensitive to pH changes at pH 7-8 and selective for Zn²⁺. nih.gov

Förster Resonance Energy Transfer (FRET) System Design and Implementation

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (a donor and an acceptor). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a valuable tool for measuring nanoscale distances and interactions.

In a FRET system, a donor fluorophore, upon excitation, can transfer its energy non-radiatively to a nearby acceptor fluorophore if there is sufficient overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. thermofisher.comevidentscientific.com This energy transfer results in the quenching of the donor's fluorescence and the sensitized emission of the acceptor. thermofisher.com

The design of FRET systems utilizing nih.govresearchgate.netDioxolo[4,5-f] nih.govnih.govbenzoxazole or its derivatives would involve pairing it with a suitable acceptor dye. The benzoxazole derivative would act as the donor, and its emission spectrum would need to overlap with the absorption spectrum of the acceptor. The choice of the acceptor would determine the wavelength of the sensitized emission.

Key parameters for designing a FRET system include the Förster distance (R₀), which is the distance at which the FRET efficiency is 50%. thermofisher.com This distance is dependent on the spectral properties of the donor-acceptor pair. thermofisher.com By covalently linking a nih.govresearchgate.netDioxolo[4,5-f] nih.govnih.govbenzoxazole-based donor to an acceptor through a molecular spacer of a specific length, it is possible to create a system with a predictable FRET efficiency.

The following table provides examples of common FRET pairs and their Förster distances, which can serve as a guide for designing systems with benzoxazole-based donors.

DonorAcceptorFörster Distance (R₀) in Å
FluoresceinTetramethylrhodamine55 thermofisher.com
IAEDANSFluorescein46 thermofisher.com
BODIPY FLBODIPY FL57 thermofisher.com
CFPYFP4.7 - 4.9 nm evidentscientific.com

Organic Brighteners and Scintillator Materials

Benzoxazole derivatives are known for their application as optical brighteners, which are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process results in a whitening effect, making materials appear brighter. Stilbene derivatives containing benzoxazole moieties are commercially used as fluorescent brighteners in textiles and polymers. researchgate.net

The effectiveness of a compound as an optical brightener depends on its ability to absorb UV light efficiently and to exhibit strong fluorescence with a high quantum yield in the desired wavelength range. The rigid and planar structure of the benzoxazole core contributes to these properties.

In the field of scintillator materials, which are substances that emit light when excited by ionizing radiation, organic fluors are essential components. These materials are used in radiation detection and medical imaging. The high fluorescence efficiency and fast decay times of some benzoxazole derivatives make them potential candidates for use as primary or secondary scintillators.

Polymer Chemistry and Advanced Polymeric Materials Utilizing Fused Heterocyclic Monomers

The incorporation of fused heterocyclic monomers, such as those based on the nih.govresearchgate.netDioxolo[4,5-f] nih.govnih.govbenzoxazole structure, into polymers is a promising strategy for creating advanced materials with tailored properties. These properties can include enhanced thermal stability, specific optical characteristics, and improved mechanical performance.

Benzoxazine-based polymers, for example, are a class of thermosetting resins known for their excellent thermal and dielectric properties. thermofisher.com The synthesis of novel benzoxazine (B1645224) monomers and their subsequent polymerization can lead to materials with high glass transition temperatures and good flame retardancy. thermofisher.com

Furthermore, the integration of benzoxazole units into polymer backbones can impart desirable optical properties. For instance, polymers containing benzoxazole moieties can be designed to be fluorescent, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors embedded in a polymer matrix. nih.gov The solubility and processability of these polymers can be controlled by modifying the substituents on the heterocyclic monomer. researchgate.net

Research has also explored the creation of porous organic polymers from benzoxazole-linked monomers for applications such as gas storage and separation. nih.gov These materials can exhibit high surface areas and selective CO₂ capture capabilities. nih.gov

The table below lists some examples of advanced polymeric materials derived from heterocyclic monomers and their key properties.

Polymer ClassMonomer TypeKey PropertiesPotential Applications
Polybenzoxazines4-allyl-substituted 1,3-benzoxazineHigh glass transition temperature (154°C), good thermal stability (Td,5% at 329°C). thermofisher.comElectronic materials, composites. thermofisher.com
Benzoxazole-based HLCT emitters in polymersBenzoxazole-carbazole derivativesDeep-blue emission, high external quantum efficiency (up to 8.53%) in OLEDs. nih.govSolution-processable OLEDs. nih.gov
Porous benzoxazole-linked polymersBenzoxazole-containing monomersHigh surface areas (698–1011 m²/g), selective CO₂ adsorption. nih.govGas storage and separation. nih.gov

Future Directions and Emerging Research Avenues For 1 2 Dioxolo 4,5 F 1 3 Benzoxazole Research

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to many benzoxazole (B165842) derivatives often involve harsh conditions, toxic reagents, or metal catalysts, prompting a shift towards more environmentally benign approaches. researchgate.net Future research on rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole should prioritize the development of green and sustainable synthetic protocols.

Emerging methodologies that could be adapted for the synthesis of this target molecule include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of other benzoxazole derivatives. arabjchem.org Applying microwave irradiation to the cyclization step, potentially from a substituted 2-aminophenol (B121084) precursor derived from 3,4-methylenedioxyaniline, could offer a rapid and efficient route to the rsc.orgchemsynthesis.comdioxolo-fused system.

Biocatalysis: The use of enzymes, such as hemoglobin or peroxidase, as catalysts in the synthesis of 2-substituted benzoxazoles presents a green alternative to traditional chemical methods. lew.ro Exploring enzymatic oxidative cyclization could provide a highly selective and environmentally friendly pathway to rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole.

Deep Eutectic Solvents (DESs): These solvents are gaining attention as green and recyclable reaction media and catalysts. A choline (B1196258) chloride-based DES, for instance, has been successfully used to catalyze benzoxazole synthesis. arabjchem.org Investigating the use of DESs for the synthesis of rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole could lead to a more sustainable and atom-economical process.

These modern synthetic strategies promise not only to be more eco-friendly but also to potentially provide higher yields and easier purification protocols compared to conventional methods.

Advanced Mechanistic Studies Through Combined Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms and the structure-property relationships of rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole is crucial for its rational design and application. A synergistic approach combining experimental investigations with advanced computational modeling will be instrumental in achieving this.

Key research avenues include:

Density Functional Theory (DFT) Calculations: DFT has proven to be a powerful tool for studying the electronic structure, frontier molecular orbitals (HOMO-LUMO), and spectroscopic properties of benzoxazole derivatives. rsc.orgarabjchem.org For rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole, DFT calculations could predict its photophysical properties, such as absorption and emission wavelengths, which is vital for assessing its potential in photonic applications. These calculations can also elucidate the stability of reaction intermediates and transition states, providing a deeper understanding of its formation mechanism.

In Silico Docking and QSAR Studies: While often used in drug discovery, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can also provide valuable insights into the non-covalent interactions that might govern the material's properties in a solid-state or composite environment. nih.gov These computational tools could help predict how derivatization of the rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole core might influence its packing and electronic communication in materials.

Spectroscopic and Crystallographic Analysis: Detailed experimental characterization of synthesized derivatives through techniques like NMR, FT-IR, and single-crystal X-ray diffraction will be essential to validate the computational models. arabjchem.org X-ray crystallography, in particular, can reveal the precise solid-state arrangement and intermolecular interactions, which are critical for applications in organic electronics.

By integrating computational predictions with empirical data, researchers can build a comprehensive model of the molecule's behavior, accelerating the discovery of its most promising applications.

Exploration of Unconventional Derivatization Pathways

To fully explore the chemical space around the rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole core, research should move beyond simple substitutions and investigate more complex, unconventional derivatization pathways. This could lead to novel fused heterocyclic systems with unique electronic and photophysical properties.

Future derivatization strategies could involve:

Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to build molecular complexity. A pseudo-four-component reaction has been used to create complex spiro-quinoline derivatives from 3,4-methylenedioxyaniline, demonstrating the feasibility of using this starting material in complex reaction cascades. acs.org Similar strategies could be devised to build upon the rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole scaffold.

Heterocyclization Reactions: Research has shown the synthesis of novel fused systems, such as benzo[d]pyrazolo[5,1-b] rsc.orgchemsynthesis.com-oxazines, starting from o-nitroheterocyclic aldehydes. researchgate.net Adapting such N-N bond-forming heterocyclization strategies to derivatives of rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole could yield entirely new classes of polycyclic heteroaromatics.

SuFEx Click Chemistry: The use of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry allows for the late-stage functionalization of molecules with groups like fluorosulfate. mdpi.com This has been shown to enhance the biological activity and provides a handle for immobilization of other benzoxazole derivatives. Applying this to the rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole system could create valuable probes or materials.

These advanced synthetic routes will be key to generating a library of derivatives with tailored properties for specific high-tech applications.

Expanding the Scope of Applications in Photonic and Electronic Materials

The benzoxazole core is a known chromophore and is present in many compounds used as optical brighteners, fluorescent probes, and components of organic light-emitting diodes (OLEDs). mdpi.com The unique electronic nature of the rsc.orgchemsynthesis.comdioxole group fused to the benzoxazole ring suggests that rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole and its derivatives are promising candidates for advanced photonic and electronic materials.

Emerging application areas to be investigated include:

Two-Photon Absorption (2PA) Materials: Benzoxazole derivatives with donor-π-acceptor (D-π-A) structures have been shown to exhibit high 2PA cross-sections, making them suitable for applications in bio-imaging and photodynamic therapy. rsc.org The inherent electronic asymmetry of rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole makes it an interesting core for designing new 2PA chromophores.

Organic Semiconductors: Fused aromatic systems are the backbone of many organic semiconductors. A structurally related compound, Benzo[b] rsc.orgchemsynthesis.comdioxolo[4,5-f]benzofuran, has been synthesized and investigated in the context of organic semiconducting materials. mdpi.com This suggests that the rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole core could be a valuable building block for new p-type or n-type organic semiconductors for use in thin-film transistors and solar cells.

Liquid Crystals: Benzoxazole-containing molecules have been successfully incorporated into liquid crystal mixtures to enhance properties like birefringence, which is crucial for applications in next-generation displays and photonic devices. nih.gov The rigid, planar structure of rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole makes it an attractive mesogenic core for the design of novel high-performance liquid crystals.

Systematic investigation into the synthesis of tailored derivatives and characterization of their photophysical and electrochemical properties will be essential to realize the full potential of this compound in materials science.

Data Tables

Table 1: Compounds Mentioned in this Article

Compound Name/ClassIUPAC Name or DescriptionRelevance
rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazole rsc.orgchemsynthesis.comDioxolo[4,5-f] rsc.orgnih.govbenzoxazoleThe core compound of interest for future research. nih.gov
BenzoxazolesA class of heterocyclic compounds containing a fused benzene (B151609) and oxazole (B20620) ring.Parent structure class, providing a basis for predicting properties and reactions. researchgate.net
3,4-Methylenedioxyaniline1,3-Benzodioxol-5-amineA potential precursor for the synthesis of the target compound. acs.org
Benzo[b] rsc.orgchemsynthesis.comdioxolo[4,5-f]benzofuranBenzo[b] rsc.orgchemsynthesis.comdioxolo[4,5-f]benzofuranA structurally related compound with potential in organic electronics. mdpi.com
Choline chloride2-Hydroxy-N,N,N-trimethylethanaminium chlorideA component of deep eutectic solvents used in green synthesis. arabjchem.org

Q & A

Basic: What are the established synthetic routes for [1,3]Dioxolo[4,5-f][2,1]benzoxazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclization reactions of substituted benzoxazole precursors under reflux conditions. For example, analogous heterocycles (e.g., [1,3]dioxolo[4,5-f]benzothiazole derivatives) are synthesized via refluxing intermediates in DMSO or ethanol with acid catalysts, followed by crystallization . Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization but may require longer reaction times .
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) improve imine or oxazole ring formation .
  • Temperature : Prolonged reflux (≥18 hours) is often necessary for complete cyclization, though excessive heat can degrade sensitive functional groups .

Advanced: How can computational methods resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or solvent-dependent conformational changes. For example:

  • NMR analysis : Density Functional Theory (DFT) calculations can predict chemical shifts for different tautomers, aligning experimental 1H^1H-NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm) with theoretical models .
  • MS fragmentation : High-resolution MS (HRMS) coupled with molecular dynamics simulations helps identify unexpected fragmentation pathways caused by the dioxolo ring’s strain .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous oxazole derivatives where crystal structures confirmed substituent positioning .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • 1H^1H-NMR : Aromatic protons in the benzoxazole ring typically appear as doublets (J = 8–10 Hz) between δ 6.5–7.5 ppm, while dioxolo methylene protons resonate as singlets near δ 5.8–6.0 ppm .
  • IR spectroscopy : Stretching vibrations for the dioxolo ring (C-O-C) appear at 1200–1250 cm1^{-1}, and benzoxazole C=N stretches at 1600–1650 cm1^{-1} .
  • Mass spectrometry : The molecular ion peak (e.g., m/z 163 for C8_8H5_5NO3_3) is often accompanied by fragments at m/z 135 (loss of CO) and m/z 107 (loss of OCH2_2O) .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

Methodological Answer:
SAR requires systematic modification of substituents and evaluation against biological targets. For example:

  • Electron-withdrawing groups : Nitro or halogen substituents at position 5 enhance pesticidal activity, as seen in difluoro derivatives .
  • Ring expansion : Adding fused rings (e.g., phenanthridine) improves binding affinity to enzymes like acetylcholinesterase, as demonstrated in related compounds .
  • In vitro assays : Use standardized protocols (e.g., MTT assays for cytotoxicity, enzyme inhibition studies) to compare derivatives, ensuring statistical rigor via triplicate measurements .

Basic: What are the stability challenges for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Acidic conditions : The dioxolo ring undergoes hydrolysis at pH < 3, forming catechol derivatives, as shown by HPLC monitoring of degradation products .
  • Thermal stability : Decomposition occurs above 150°C (TGA data), requiring storage at –20°C in inert atmospheres .
  • Light sensitivity : UV-Vis studies indicate photodegradation via ring-opening; amber glassware is recommended for long-term storage .

Advanced: How do crystallographic data resolve ambiguities in regioselectivity during this compound synthesis?

Methodological Answer:
X-ray diffraction (XRD) clarifies regiochemical outcomes when multiple isomers are possible. For instance:

  • Crystal packing analysis : In analogous dihydrooxazoles, XRD confirmed the (Z)-configuration of benzylidene substituents, ruling out alternative (E)-isomers .
  • Hydrogen bonding : Intermolecular H-bonds between oxazole nitrogen and hydroxyl groups stabilize specific conformers, guiding synthetic optimization .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders, which may cause respiratory irritation (H335 hazard) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can kinetic studies improve the scalability of this compound synthesis?

Methodological Answer:

  • Rate determination : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., cyclization vs. intermediate formation) .
  • Scale-up adjustments : Transition from batch to flow chemistry reduces exothermic risks, as demonstrated for similar heterocycles .
  • Purification optimization : High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity for gram-scale batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.